molecular formula C18H18N4O3 B10896005 N'-[(1E)-1-(1H-benzimidazol-2-yl)ethylidene]-3,4-dimethoxybenzohydrazide

N'-[(1E)-1-(1H-benzimidazol-2-yl)ethylidene]-3,4-dimethoxybenzohydrazide

Cat. No.: B10896005
M. Wt: 338.4 g/mol
InChI Key: PNESVJJJDRKHPX-SRZZPIQSSA-N
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Description

N’~1~-[1-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYLIDENE]-3,4-DIMETHOXYBENZOHYDRAZIDE is a synthetic organic compound that belongs to the class of benzimidazole derivatives. This compound is characterized by the presence of a benzimidazole ring, an ethylidene group, and a dimethoxybenzohydrazide moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~-[1-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYLIDENE]-3,4-DIMETHOXYBENZOHYDRAZIDE typically involves the following steps:

    Formation of the Benzimidazole Ring: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Introduction of the Ethylidene Group: The ethylidene group can be introduced by reacting the benzimidazole derivative with an appropriate aldehyde or ketone in the presence of a base.

    Formation of the Dimethoxybenzohydrazide Moiety: The final step involves the reaction of the ethylidene-benzimidazole intermediate with 3,4-dimethoxybenzohydrazide under reflux conditions in a suitable solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of N’~1~-[1-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYLIDENE]-3,4-DIMETHOXYBENZOHYDRAZIDE may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N’~1~-[1-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYLIDENE]-3,4-DIMETHOXYBENZOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a suitable base or catalyst.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

N’~1~-[1-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYLIDENE]-3,4-DIMETHOXYBENZOHYDRAZIDE has been explored for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.

    Medicine: Studied for its potential as a therapeutic agent in the treatment of diseases such as cancer, inflammation, and infectious diseases.

    Industry: Used in the development of new materials, dyes, and pharmaceuticals.

Mechanism of Action

The mechanism of action of N’~1~-[1-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYLIDENE]-3,4-DIMETHOXYBENZOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes related to cell growth, apoptosis, and immune response.

Comparison with Similar Compounds

N’~1~-[1-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYLIDENE]-3,4-DIMETHOXYBENZOHYDRAZIDE can be compared with other similar compounds, such as:

    Benzimidazole Derivatives: Compounds with similar benzimidazole rings but different substituents, such as N’~1~-[1-(1H-1,3-BENZIMIDAZOL-2-YL)METHYLIDENE]-3,4-DIMETHOXYBENZOHYDRAZIDE.

    Hydrazide Derivatives: Compounds with similar hydrazide moieties but different aromatic rings, such as N’~1~-[1-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYLIDENE]-3,4-DIMETHOXYBENZOHYDRAZIDE.

    Dimethoxybenzene Derivatives: Compounds with similar dimethoxybenzene rings but different functional groups, such as 3,4-DIMETHOXYBENZALDEHYDE.

The uniqueness of N’~1~-[1-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYLIDENE]-3,4-DIMETHOXYBENZOHYDRAZIDE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C18H18N4O3

Molecular Weight

338.4 g/mol

IUPAC Name

N-[(E)-1-(1H-benzimidazol-2-yl)ethylideneamino]-3,4-dimethoxybenzamide

InChI

InChI=1S/C18H18N4O3/c1-11(17-19-13-6-4-5-7-14(13)20-17)21-22-18(23)12-8-9-15(24-2)16(10-12)25-3/h4-10H,1-3H3,(H,19,20)(H,22,23)/b21-11+

InChI Key

PNESVJJJDRKHPX-SRZZPIQSSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=CC(=C(C=C1)OC)OC)/C2=NC3=CC=CC=C3N2

Canonical SMILES

CC(=NNC(=O)C1=CC(=C(C=C1)OC)OC)C2=NC3=CC=CC=C3N2

Origin of Product

United States

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